3-(6-Chloro-4-pyrimidinyl)-7-fluoroimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Chloro-4-pyrimidinyl)-7-fluoroimidazo[1,2-a]pyridine is a heterocyclic compound that features both pyrimidine and imidazo[1,2-a]pyridine moieties. These structures are known for their significant pharmacological activities and are often used as scaffolds in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-4-pyrimidinyl)-7-fluoroimidazo[1,2-a]pyridine typically involves the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the pyrimidine moiety. One common method includes:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.
Introduction of the pyrimidine moiety: This step often involves nucleophilic substitution reactions where the pyrimidine ring is introduced to the imidazo[1,2-a]pyridine core under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloro-4-pyrimidinyl)-7-fluoroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-(6-Chloro-4-pyrimidinyl)-7-fluoroimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-Chloro-4-pyrimidinyl)-7-fluoroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to its observed pharmacological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloropyrimidin-4-yl)-1-methylindole: Another compound with a pyrimidine moiety.
Pyrimido[1,2-a]benzimidazoles: Compounds with similar heterocyclic structures.
Uniqueness
3-(6-Chloro-4-pyrimidinyl)-7-fluoroimidazo[1,2-a]pyridine is unique due to its specific combination of pyrimidine and imidazo[1,2-a]pyridine moieties, which confer distinct pharmacological properties. This uniqueness makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C11H6ClFN4 |
---|---|
Molecular Weight |
248.64 g/mol |
IUPAC Name |
3-(6-chloropyrimidin-4-yl)-7-fluoroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H6ClFN4/c12-10-4-8(15-6-16-10)9-5-14-11-3-7(13)1-2-17(9)11/h1-6H |
InChI Key |
RBOXXBSQRWANTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC=C2C3=CC(=NC=N3)Cl)C=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.